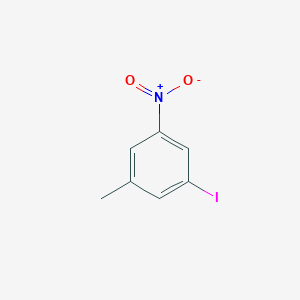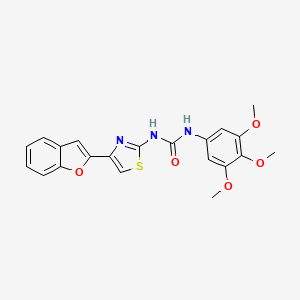
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group, a chloro substituent, and a thiadiazole ring with a tolyl group attached.
科学的研究の応用
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiadiazole derivatives with potential biological activities.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
作用機序
Target of Action
The compound belongs to the class of benzamides and thiadiazoles. Benzamides have been known to interact with various receptors such as dopamine and serotonin receptors . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For example, if it targets dopamine receptors, it may influence the dopaminergic pathway .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the potential targets, it could have effects on mood and behavior, inflammation, or cell proliferation .
Safety and Hazards
将来の方向性
準備方法
The synthesis of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where a toluene derivative reacts with the thiadiazole ring.
Chlorination: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.
化学反応の分析
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The benzamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
類似化合物との比較
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but with a para-tolyl group instead of a meta-tolyl group. The position of the tolyl group can influence the compound’s chemical and biological properties.
3-chloro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has an ortho-tolyl group, which can also affect its reactivity and interactions with biological targets.
3-chloro-N-(5-(phenyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound lacks the tolyl group and has a phenyl group instead. The absence of the methyl group can lead to differences in the compound’s properties and applications.
特性
IUPAC Name |
3-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSQJXIAIVNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
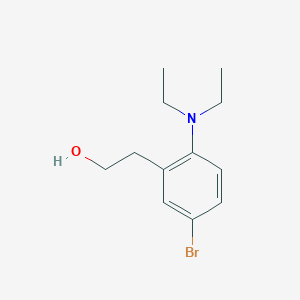
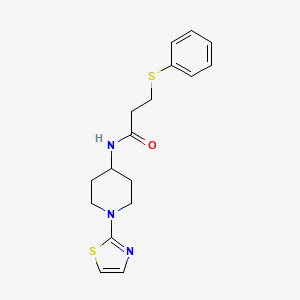
![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)

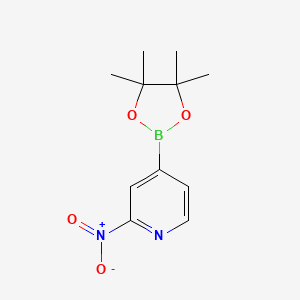
![3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)

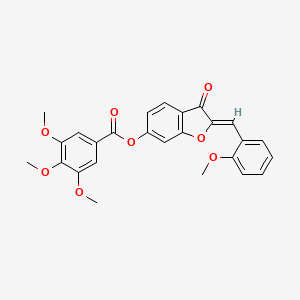
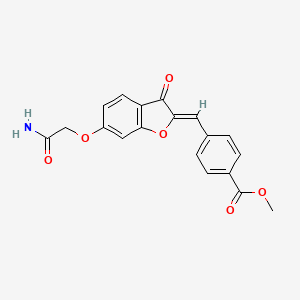
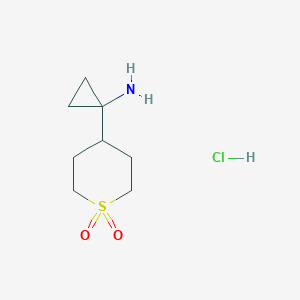
![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)
